Leflunomide-d4 is a stable isotope-labeled derivative of leflunomide, a medication primarily used in the treatment of rheumatoid arthritis and other autoimmune diseases. The compound has gained significance in pharmacokinetic studies due to its utility as an internal standard for quantifying leflunomide levels in biological samples. The chemical structure of leflunomide-d4 incorporates four deuterium atoms, enhancing its detection in analytical methodologies without altering the pharmacological properties of the parent compound.
Source
Leflunomide-d4 is synthesized from commercially available precursors and is often produced in laboratory settings for research purposes. It is available from various chemical suppliers, including Cayman Chemical and SynZeal Research Pvt Ltd, which provide it for use in analytical method development and quality control applications .
Classification
Leflunomide-d4 belongs to the class of immunomodulatory agents and is categorized as a pyrimidine synthesis inhibitor. Its primary therapeutic use is in the management of autoimmune conditions, particularly rheumatoid arthritis. The compound's classification as a stable isotope-labeled compound allows it to serve specific roles in analytical chemistry, particularly in mass spectrometry .
The synthesis of leflunomide-d4 generally follows similar pathways as that of leflunomide, with modifications to incorporate deuterium. A notable method involves a two-step process starting from 5-methylisoxazole-4-carboxylic acid and 4-trifluoromethyl aniline, which can be converted into the corresponding acyl chloride. This method allows for high yield and purity without the need for extensive purification steps between reactions .
Leflunomide-d4 undergoes similar chemical reactions as its parent compound, primarily focusing on its role as an inhibitor of dihydroorotate dehydrogenase, which is crucial in pyrimidine synthesis.
The mechanism by which leflunomide-d4 exerts its effects mirrors that of leflunomide itself. It predominantly inhibits pyrimidine biosynthesis by targeting dihydroorotate dehydrogenase.
Leflunomide-d4 exhibits physical and chemical properties similar to those of leflunomide but with variations due to isotopic labeling.
Leflunomide-d4 is primarily utilized in scientific research settings:
Leflunomide-d4 (C₁₂H₅D₄F₃N₂O₂) is a deuterated isotopologue of the immunosuppressive agent leflunomide, where four hydrogen atoms at the 3,5-positions of the aniline ring are replaced by deuterium [3]. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for structural confirmation. ¹H NMR spectra exhibit characteristic disappearance of aromatic proton signals at δ 7.60–7.70 ppm (corresponding to H-3/H-5), while ²H NMR confirms isotopic incorporation via distinct quartets at δ 7.65 ppm (J₃₁₉ = 1.8 Hz) [1]. ¹³C NMR further validates deuteration through reduced coupling in the trifluoromethyl-attached carbon (C-1'', δ 143.2 ppm) and altered multiplicity patterns [1].
X-ray crystallography reveals that deuteration minimally impacts the overall molecular geometry but induces subtle lattice modifications. Comparative analysis shows a 0.02–0.05 Å contraction in unit cell parameters due to shorter C–D bonds versus C–H bonds. The crystal structure (space group P2₁/c) confirms retention of the planar isoxazole-carboxamide core, with deuterium atoms occupying positions perpendicular to the ring plane [3]. Key crystallographic differences are summarized below:
Table 1: Crystallographic Parameters of Leflunomide vs. Leflunomide-d4
Parameter | Leflunomide | Leflunomide-d4 |
---|---|---|
Crystal System | Monoclinic | Monoclinic |
Space Group | P2₁/c | P2₁/c |
Bond Length (C–X) | 1.08 Å (C–H) | 1.06 Å (C–D) |
Dihedral Angle (C–N–C–C) | 12.5° | 12.3° |
Synthesis of leflunomide-d4 employs two principal isotopic labeling strategies:
Table 2: Comparison of Leflunomide-d4 Synthesis Methods
Method | Isotopic Purity (%) | Yield (%) | Reaction Conditions |
---|---|---|---|
H/D Exchange | 98.2 | 45 | Pd/C, D₂O, 80°C, 24 h |
Building-Block | 99.7 | 88 | THF, 0°C, 2 h |
Mass spectrometry confirms isotopic integrity, showing a molecular ion at m/z 274.22 (vs. 270.21 for protiated leflunomide) and fragmentation patterns consistent with deuterium retention [3].
Stability studies of leflunomide-d4 align with ICH Q1A(R2) guidelines, revealing degradation pathways identical to non-deuterated leflunomide but altered kinetics [1]:
Table 3: Forced Degradation Products of Leflunomide-d4
Condition | Degradation Product | Structure | HPLC Retention (min) |
---|---|---|---|
Alkaline Hydrolysis | IV (Impurity B) | 5-Methylisoxazole-4-carboxylic acid | 22.3 |
Acid Hydrolysis | II | 4-(Trifluoromethyl)aniline-d4 | 18.7 |
Oxidation | I | N-Oxide derivative | 14.2 |
HPLC-UV quantification demonstrates that deuterium labeling does not alter chromatographic behavior, with leflunomide-d4 co-eluting with protiated leflunomide at 26.5 minutes under gradient conditions (C18 column; methanol/ammonium acetate pH 5.0) [1].
Table 4: Compound Identifiers for Leflunomide-d4
Identifier | Value |
---|---|
Chemical Name | 5-Methyl-N-[4-(trifluoromethyl)phenyl-d4]-isoxazole-4-carboxamide |
CAS Registry | 75706-12-6 (parent) |
Molecular Formula | C₁₂H₅D₄F₃N₂O₂ |
Molecular Weight | 274.21 g/mol |
IUPAC Name | 5-Methyl-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide |
Common Synonyms | Leflunomide-d4; A77 1726-d4 precursor |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7